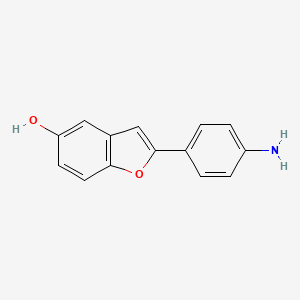

5-Hydroxy-2-(4-aminophenyl)benzofuran

Description

Properties

CAS No. |

888703-99-9 |

|---|---|

Molecular Formula |

C14H11NO2 |

Molecular Weight |

225.24 g/mol |

IUPAC Name |

2-(4-aminophenyl)-1-benzofuran-5-ol |

InChI |

InChI=1S/C14H11NO2/c15-11-3-1-9(2-4-11)14-8-10-7-12(16)5-6-13(10)17-14/h1-8,16H,15H2 |

InChI Key |

JDGXRZSZWVUFMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)O)N |

Origin of Product |

United States |

Structure Activity Relationship Sar and Ligand Design Studies of 5 Hydroxy 2 4 Aminophenyl Benzofuran Analogues

Impact of Substituents on Biological Potency and Selectivity

The biological activity of benzofuran (B130515) derivatives is highly dependent on the nature and position of substituents on both the benzofuran ring system and any appended aromatic rings. nih.govnih.gov

Role of the 5-Hydroxyl and 4-Aminophenyl Moieties in Receptor Binding

The 5-hydroxyl and 4-aminophenyl groups are critical for the biological activity of 5-Hydroxy-2-(4-aminophenyl)benzofuran. Preliminary studies on benzofuran compounds have indicated that substitutions at the 5-position, including hydroxyl, halogen, and amino groups, are closely linked to the antibacterial activity of these compounds. nih.gov The phenolic hydroxyl group, in particular, has been identified as a crucial element for modulating anticancer activity in some benzofuran derivatives. nih.gov

The 4-aminophenyl group at the C-2 position is also a key determinant of biological activity. SAR studies have shown that substitutions at the C-2 position, especially with heterocyclic or ester rings, are vital for the cytotoxic activity of benzofuran derivatives. nih.gov The amino group, being an electron-donating group, can influence the electronic properties of the entire molecule, which in turn affects its interaction with biological targets. lumenlearning.com

Effects of Substituents at Varying Positions on the Benzofuran Ring System

Substitutions at various positions on the benzofuran ring significantly impact the biological profile of the resulting analogues. The introduction of substituents at specific positions can lead to new derivatives with unique structural features and potentially enhanced therapeutic value. nih.gov

For instance, the introduction of a fluorine atom at the 4-position of a 2-benzofuranyl group in an amiloride-benzofuran derivative resulted in a two-fold increase in potency and inhibitory activity against the urokinase-type plasminogen activator (uPA). nih.gov This highlights the importance of positional isomerism in determining the biological effect.

Furthermore, substitutions at the C-2 and C-3 positions of the benzofuran ring are common strategies for developing new derivatives with a wide range of biological activities. nih.gov

Influence of Aromatic Ring Substituents (e.g., Electronic Nature, Halogenation Patterns)

Substituents on the phenyl ring of 2-phenylbenzofuran (B156813) derivatives play a significant role in their biological activity. The electronic nature of these substituents, whether they are electron-donating or electron-withdrawing, can alter the reactivity of the aromatic ring and its interaction with target receptors. lumenlearning.comuomustansiriyah.edu.iq

Halogenation of the N-phenyl ring of benzofuran derivatives is generally considered beneficial for enhancing cytotoxic properties due to the hydrophobic and electron-donating nature of halogens. nih.gov The position of the halogen atom is also critical, with maximum activities often observed when a halogen is placed at the para position of the N-phenyl ring. nih.gov For example, the addition of phenol (B47542) and chlorine groups to certain benzofuran derivatives increased the number of binding interactions with their target, leading to improved anticancer activity. nih.gov

The table below summarizes the effect of various substituents on the biological activity of benzofuran analogues based on published research findings.

| Substituent | Position | Effect on Biological Activity | Reference |

| 5-Hydroxyl | Benzofuran Ring | Crucial for modulating anticancer activity. | nih.gov |

| 4-Amino | Phenyl Ring | Influences electronic properties and receptor binding. | lumenlearning.com |

| Halogen (e.g., F, Cl, Br) | Benzofuran or Phenyl Ring | Generally enhances cytotoxic properties, with the para position on the phenyl ring often being optimal. | nih.gov |

| Ester or Heterocyclic Ring | C-2 of Benzofuran | Crucial for cytotoxic activity. | nih.gov |

| Fluorine | 4-position of Benzofuran | Increased potency and inhibitory activity in a uPA inhibitor. | nih.gov |

Pharmacophore Elucidation and Optimization for Specific Target Binding

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target. nih.govslideshare.net This approach is instrumental in the design and optimization of ligands with improved potency and selectivity.

For benzofuran derivatives, pharmacophore models can be developed based on the structures of known active compounds (ligand-based) or the structure of the target receptor's binding site (structure-based). nih.govmdpi.com A typical pharmacophore model for a benzofuran analogue might include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.govmdpi.com

In a study focused on identifying potential EGFR inhibitors, a pharmacophore model was generated for benzofuran-1,2,3-triazole hybrids. nih.gov This model consisted of two hydrogen bond acceptors and one hydrogen bond donor, which were deemed essential for inhibiting the target protein. nih.gov By screening a library of compounds against this pharmacophore, researchers can identify novel hits with potentially improved binding affinity. nih.gov

The process of pharmacophore elucidation and optimization involves:

Identifying Key Features: Determining the crucial functional groups, such as the 5-hydroxyl and 4-aminophenyl moieties in the parent compound, that are responsible for receptor binding.

Spatial Arrangement: Defining the precise three-dimensional orientation of these features.

Virtual Screening: Using the pharmacophore model as a filter to search large compound databases for molecules that match the defined features.

Optimization: Modifying the lead compounds identified through screening to enhance their fit within the pharmacophore and improve their biological activity.

Conformational Analysis and Derivation of Bioactive Conformations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformation of a drug molecule is crucial, as it is the three-dimensional shape that interacts with the biological target.

For benzofuran derivatives, the benzofuran ring system is generally planar. researchgate.net However, the substituents attached to this core can rotate, leading to different conformers. The bioactive conformation is the specific three-dimensional structure that the molecule adopts when it binds to its receptor.

Computational methods, such as Density Functional Theory (DFT), can be used to determine the stable conformers of a molecule and their relative energies. researchgate.net For example, a study on khellinone (B1209502) and visnaginone, which contain a benzo[b]furan ring system, revealed that the most stable conformation in the gas phase was consistent with the stereochemistry observed in the solid state. researchgate.net

By analyzing the low-energy conformers of this compound and its analogues, researchers can gain insights into the likely bioactive conformation. This information is invaluable for ligand design, as it allows for the development of more rigid analogues that are "pre-organized" in the correct conformation for binding, potentially leading to higher affinity and selectivity.

Computational and Theoretical Investigations of 5 Hydroxy 2 4 Aminophenyl Benzofuran and Its Molecular Interactions

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand, such as 5-Hydroxy-2-(4-aminophenyl)benzofuran, to a receptor protein.

Prediction of Binding Modes and Affinities with Receptor Proteins

Molecular docking simulations can predict how this compound fits into the binding site of a target protein. The process involves generating a multitude of possible conformations of the ligand within the receptor's active site and scoring them based on their energetic favorability. The conformation with the lowest binding energy is considered the most likely binding mode. This predicted binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative measure of the ligand's potential efficacy. For instance, benzofuran (B130515) derivatives have been investigated as potential agents against Alzheimer's disease, with docking studies revealing key interactions with target proteins. nih.gov

Table 1: Illustrative Molecular Docking Results of this compound with a Hypothetical Receptor

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Inhibition Constant (Ki) (nM) | 150 |

| Interacting Amino Acid Residues | TYR-84, SER-122, PHE-288, TRP-279 |

| Number of Hydrogen Bonds | 3 |

This table presents hypothetical data for illustrative purposes, demonstrating the type of information obtained from molecular docking simulations.

Quantum Mechanical (QM) Studies

Quantum mechanical methods are employed to investigate the electronic properties and reactivity of molecules. nih.gov These studies provide a fundamental understanding of the chemical nature of this compound.

Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals)

Frontier Molecular Orbital (FMO) theory is a key component of QM studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical reactivity and stability. A smaller energy gap suggests higher reactivity. These descriptors help in understanding the charge transfer interactions that can occur within the molecule and between the molecule and its receptor. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Energy Gap | 4.6 |

This table contains hypothetical data to illustrate the typical output of a quantum mechanical calculation.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Preferences

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution on the surface of a molecule. nih.gov The MEP map uses a color scale to indicate regions of different electrostatic potential. Red areas represent regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), prone to nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, highlighting these as potential sites for hydrogen bonding and other interactions.

Molecular Dynamics (MD) Simulations for Dynamic Interaction Characterization

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes and the stability of interactions. By simulating the complex in a realistic environment (e.g., in water at a specific temperature and pressure), MD can validate the binding mode predicted by docking and assess the stability of the non-covalent interactions. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often calculated to evaluate the stability of the complex throughout the simulation.

Nucleic Acid (DNA) Binding and Interaction Studies (e.g., Intercalation Mechanisms)

Following a comprehensive search of scientific literature and computational databases, no specific studies detailing the direct interaction of this compound with nucleic acids, such as DNA, were identified. Research on the broader class of benzofuran derivatives indicates a wide range of biological activities, including interactions with various protein targets and enzymes. For instance, some benzofuran compounds have been investigated for their ability to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.govmdpi.com These studies often employ molecular docking to predict the binding modes and affinities of the compounds to the enzyme's active site. nih.govmdpi.com

However, specific experimental or computational data on the intercalation mechanisms or other forms of binding between this compound and the DNA double helix is not presently available in the public domain. While some benzofuran derivatives are known to interact with nucleic acids, the specific binding characteristics are highly dependent on the compound's unique structural features, including the nature and position of its substituent groups. mdpi.com Without dedicated research on this compound, any discussion of its potential DNA binding modes would be purely speculative.

Therefore, this section cannot be completed with the scientifically accurate and detailed research findings required, as no such data has been published for the specific compound . Further experimental and computational studies are necessary to elucidate the potential for and nature of any interactions between this compound and nucleic acids.

Future Perspectives in 5 Hydroxy 2 4 Aminophenyl Benzofuran Research

Development of More Efficient and Sustainable Synthetic Strategies

The synthesis of benzofuran (B130515) derivatives has been a subject of extensive research, with numerous methods developed to construct this heterocyclic system. nih.gov Early approaches often involved multi-step procedures, which can be time-consuming and generate significant waste. researchgate.net More recent research has focused on developing one-pot syntheses and utilizing novel catalysts to improve efficiency and sustainability.

Future efforts in the synthesis of 5-Hydroxy-2-(4-aminophenyl)benzofuran and its analogues will likely concentrate on the following areas:

Catalytic Systems: The use of copper- and palladium-based catalysts has shown promise in the synthesis of benzofurans. nih.gov Further research into more efficient and recyclable catalytic systems, such as those based on earth-abundant metals, could lead to more cost-effective and environmentally friendly production methods.

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to minimize environmental impact. mdpi.com For the synthesis of this compound, this could involve the use of greener solvents, microwave-assisted synthesis, and mechanochemical methods to reduce reaction times and energy consumption. mdpi.com

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. The application of flow chemistry to the synthesis of this benzofuran derivative could streamline its production.

Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications

Initially identified for its potential in imaging β-amyloid plaques in Alzheimer's disease, the therapeutic applications of this compound are likely not limited to this single target. nih.gov The benzofuran core is known to interact with a variety of biological targets, suggesting that this compound and its derivatives could have a broader therapeutic potential. nih.govmdpi.com

Future research should explore:

Anticancer Activity: Many benzofuran derivatives have demonstrated significant anticancer properties. mdpi.com Investigating the potential of this compound and its analogues to inhibit cancer cell growth, induce apoptosis, and interact with DNA could open up new avenues for cancer therapy. mdpi.com

Antimicrobial and Antiviral Properties: The benzofuran scaffold is present in many natural and synthetic compounds with antimicrobial and antiviral activity. nih.gov Screening this compound against a panel of bacterial and viral pathogens could reveal previously unknown therapeutic applications.

Anti-inflammatory Effects: Chronic inflammation is a hallmark of many diseases. Given that some benzofuran derivatives possess anti-inflammatory properties, it would be worthwhile to investigate the potential of this compound in modulating inflammatory pathways.

Rational Design of Next-Generation Benzofuran Analogues with Enhanced Efficacy and Specificity

Building upon the core structure of this compound, the rational design of new analogues offers the potential to improve its therapeutic properties. By modifying the substituents on the benzofuran ring and the phenyl group, it is possible to enhance binding affinity, selectivity, and pharmacokinetic properties.

Key strategies for the rational design of next-generation analogues include:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the lead compound and subsequent biological evaluation are crucial for understanding the relationship between chemical structure and biological activity. This knowledge can guide the design of more potent and selective compounds.

Computational Modeling: Molecular docking and other computational techniques can be used to predict how different analogues will interact with their biological targets. This in silico approach can help to prioritize the synthesis of the most promising compounds, saving time and resources.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved drug-like properties, such as enhanced metabolic stability or reduced toxicity.

Integration of Advanced Omics Data in Mechanistic Research and Compound Profiling

To gain a deeper understanding of the mechanism of action of this compound and its analogues, the integration of advanced "omics" technologies is essential. These high-throughput approaches can provide a global view of the molecular changes that occur in cells or tissues upon treatment with a compound.

The application of omics in this context includes:

Genomics and Transcriptomics: These technologies can identify changes in gene and RNA expression levels, providing insights into the cellular pathways that are modulated by the compound.

Proteomics: By analyzing changes in the proteome, researchers can identify the specific proteins that interact with the compound and understand its downstream effects on cellular function.

Metabolomics: This approach focuses on the analysis of small molecules (metabolites) and can reveal how the compound alters cellular metabolism.

Integrated Omics: A particularly powerful approach is the integration of multiple omics datasets. arxiv.org This can provide a more comprehensive and systems-level understanding of the compound's mechanism of action and help to identify potential biomarkers for its efficacy. arxiv.org

By embracing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of new and improved treatments for a range of diseases.

Q & A

Q. What are the optimal synthetic routes for 5-Hydroxy-2-(4-aminophenyl)benzofuran?

A two-step strategy using dihydroxyacetophenone precursors and lithium borohydride reduction has been validated for synthesizing hydroxybenzofuran derivatives. This method ensures regioselectivity and scalability, with yields exceeding 70% under controlled anhydrous conditions . Alternative routes involve Pd-catalyzed cross-coupling reactions to introduce the 4-aminophenyl group, though this requires rigorous oxygen-free environments .

Q. Which spectroscopic techniques are most effective for structural characterization?

- NMR : H and C NMR are critical for confirming the benzofuran core and substituent positions. For example, the hydroxy group at C5 appears as a singlet near δ 9.5 ppm in DMSO-d6 .

- Mass Spectrometry : High-resolution ESI-MS provides accurate molecular ion ([M+H]) identification, with fragmentation patterns confirming the aminophenyl substitution .

- X-ray Crystallography : Single-crystal analysis resolves stereoelectronic effects, such as intramolecular hydrogen bonding between the hydroxy and amino groups .

Q. How can researchers evaluate the compound's stability under experimental conditions?

Accelerated stability studies in buffered solutions (pH 3–9) at 40°C for 30 days, monitored via HPLC-UV, reveal degradation profiles. The compound is most stable at pH 7.4, with <5% degradation, but undergoes hydrolysis in acidic conditions . Lyophilization in argon atmosphere is recommended for long-term storage .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported pharmacological data?

Systematic literature reviews (e.g., EFSA’s approach for grayanotoxins) should be adopted. Use tailored search strings in PubMed/Web of Science (e.g., "this compound AND (cytotoxicity OR mechanism)") to identify confounding variables like cell line heterogeneity or assay protocols . Meta-analyses of IC values across studies can clarify dose-response inconsistencies .

Q. How are antiproliferative mechanisms investigated in vitro?

- Tubulin Polymerization Assays : Monitor inhibition using purified tubulin (0.5 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl, 0.5 mM EGTA, pH 6.8) at 37°C, with fluorescence detection (ex. 355 nm, em. 460 nm). IC values <1 µM indicate potent activity .

- Cell Cycle Analysis : Flow cytometry (propidium iodide staining) of treated MCF-7 cells reveals G2/M arrest, a hallmark of tubulin-targeting agents .

Q. What strategies improve structure-activity relationship (SAR) studies?

- Substituent Variation : Replace the 4-aminophenyl group with electron-deficient aryl rings (e.g., 4-nitrophenyl) to assess electronic effects on bioactivity. Methoxy groups at C5 enhance solubility but reduce tubulin binding .

- 3D-QSAR Modeling : Use CoMFA/CoMSIA with alignment rules based on the benzofuran scaffold to predict binding affinities .

Q. How are multi-target pharmacological effects validated?

- Kinase Profiling : Screen against a panel of 50 kinases (e.g., EGFR, VEGFR2) at 10 µM. >50% inhibition of multiple targets suggests polypharmacology .

- Transcriptomic Analysis : RNA-seq of treated HeLa cells identifies downstream pathways (e.g., apoptosis genes like BAX/BCL-2) .

Q. What parameters are critical for validating analytical methods?

- HPLC-UV : Linearity (R > 0.998), LOD (0.1 µg/mL), LOQ (0.3 µg/mL), and recovery (98–102%) in spiked plasma samples .

- LC-MS/MS : Matrix effects <15% and inter-day precision <5% RSD ensure reliability in pharmacokinetic studies .

Q. Which in silico tools predict toxicity and ADMET properties?

Q. How are off-target effects minimized during lead optimization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.